![molecular formula C17H21N3OS B5715561 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline](/img/structure/B5715561.png)
4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune disorders. In
Wirkmechanismus
4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor signaling pathway. By inhibiting BTK, 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline prevents the activation and proliferation of B-cells, which are involved in the pathogenesis of many cancers and autoimmune disorders.
Biochemical and Physiological Effects
4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline is metabolized by the liver and excreted in the urine. In preclinical studies, 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline has been well-tolerated, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline is its selectivity for BTK, which reduces the risk of off-target effects. 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline has also shown efficacy against several types of cancer and autoimmune disorders, making it a promising candidate for further development. However, one limitation of 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline is its relatively low potency compared to other BTK inhibitors, which may limit its effectiveness in some cases.
Zukünftige Richtungen
There are several potential future directions for the development of 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline. One area of interest is the combination of 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Another area of interest is the development of 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline for the treatment of other diseases, such as asthma or allergic disorders, which are also mediated by B-cells. Additionally, further research is needed to better understand the mechanism of action of 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline and to identify biomarkers that can predict response to treatment.
Synthesemethoden
The synthesis of 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline involves several steps, including the reaction of 4-chloro-1-piperazineacetic acid with 2-thiophenemethylamine to form 4-(2-thiophenemethyl)-1-piperazineacetic acid. This intermediate is then reacted with 4-aminoacetophenone to form 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline.
Wissenschaftliche Forschungsanwendungen
4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline has been extensively studied for its potential use in the treatment of various cancers and autoimmune disorders. In preclinical studies, 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline has shown efficacy against several types of cancer, including lymphoma, leukemia, and multiple myeloma. 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline has also shown promise in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
1-[4-[4-(thiophen-2-ylmethylamino)phenyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-14(21)19-8-10-20(11-9-19)16-6-4-15(5-7-16)18-13-17-3-2-12-22-17/h2-7,12,18H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWMIHBIYRODTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.